In Vivo Food Intake Inhibition: 10- to 100-Fold Greater Potency vs. Native CCK-8 in Rats
In a direct head-to-head comparison, the N-acetyl-norleucine(28,31)-CCK(26–33) analog (U-67827E) inhibited food intake in rats with 10–100 times the potency of native sulfated CCK-8, despite the two compounds exhibiting identical in vitro potencies in pyloric contraction and [125I]CCK-8 competitive binding assays at both CCK-A and CCK-B receptors . In rhesus monkeys, U-67827E produced significantly greater inhibition of daily food intake with no evidence of compensation or tolerance, whereas native CCK-8's effects were limited to a single meal duration . The discrepancy between identical in vitro activity and markedly superior in vivo potency is attributed to the analog's enhanced metabolic stability and prolonged bioavailability .
| Evidence Dimension | In vivo potency for inhibition of food intake |
|---|---|
| Target Compound Data | 10–100 times the potency of CCK-8 in rats (threshold dose 2.5 nmol/kg for glucose intake inhibition); produced dose-dependent, sustained food intake reduction over 22 h in baboons at 0.80–3.2 μg/kg i.m. |
| Comparator Or Baseline | Native sulfated CCK-8: identical in vitro potency but significantly less in vivo efficacy; effects limited to single-meal duration in rhesus monkeys |
| Quantified Difference | 10- to 100-fold greater in vivo potency in rats; multi-hour vs. single-meal duration in primates |
| Conditions | Rat food intake model (0.5 kcal/ml glucose solution); rhesus monkey daily intake paradigm; baboon 22-h operant feeding sessions; doses 0.1–10.0 nmol/kg (rat), 0.80–3.2 μg/kg (baboon) |
Why This Matters
A compound with identical receptor pharmacology but 10–100× greater in vivo potency enables satiety studies that extend beyond single-meal paradigms, addressing a core limitation of native CCK-8 for appetite regulation research.
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